Vanadium tetrakis(dimethylamide), also known as tetrakis(dimethylamido)vanadium(IV), is a homoleptic metal amide complex with the chemical formula V(N(CH₃)₂)₄. [] It is a versatile precursor for synthesizing various vanadium-containing materials, including vanadium oxides, vanadium nitrides, and other vanadium compounds. [, , , , ] V(N(CH₃)₂)₄ has garnered significant interest in materials science due to its high volatility, enabling its use in gas-phase deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). [, , ]
Vanadium tetrakis(dimethylamide) is synthesized from vanadium compounds through specific chemical reactions involving dimethylamine. It falls under the category of transition metal amides, which are characterized by metal-nitrogen coordination. The compound is notable for its volatility and thermal stability, making it suitable for applications in atomic layer deposition processes and other thin-film technologies.
The synthesis of vanadium tetrakis(dimethylamide) typically involves the reaction of vanadium(IV) chloride with dimethylamine in an inert atmosphere to prevent moisture interference. The general reaction can be represented as follows:
Technical Parameters:
Vanadium tetrakis(dimethylamide) features a tetrahedral coordination around the vanadium atom, with four dimethylamido ligands attached. The molecular structure exhibits non-crystallographic D2d symmetry, indicating that the arrangement of ligands around the central vanadium atom is symmetrical yet not fully regular.
Relevant Data:
Vanadium tetrakis(dimethylamide) undergoes several significant chemical reactions:
These reactions are crucial for its application in synthesizing vanadium oxide films through atomic layer deposition methods .
The mechanism of action for vanadium tetrakis(dimethylamide) primarily revolves around its role as a precursor in thin-film deposition processes. When used in atomic layer deposition:
The efficiency of this process is influenced by factors such as temperature, pressure, and the nature of the coreactant used .
Vanadium tetrakis(dimethylamide) exhibits several notable physical and chemical properties:
The compound is classified as dangerous due to its flammability and reactivity with water. Proper safety measures should be taken when handling this substance.
Vanadium tetrakis(dimethylamide) has several scientific applications:
Vanadium tetrakis(dimethylamide) (VTDMA), with the chemical formula C₈H₂₄N₄V and CAS number 19824-56-7, is a highly reactive organovanadium compound where vanadium(IV) coordinates with four dimethylamide ligands [(CH₃)₂N]⁻ in a tetrahedral geometry [3] [5]. This monomeric structure contrasts with oligomeric metal alkoxides, as steric effects prevent ligand bridging, enhancing its volatility [5]. Its molecular symmetry approximates the D₂₅ point group, with each nitrogen atom adopting a trigonal planar configuration around the central vanadium atom [4]. The compound is air- and moisture-sensitive, necessitating handling under inert atmospheres (e.g., gloveboxes) [3]. Its unique bonding characteristics—weak V-N bonds and steric accessibility—facilitate ligand-exchange reactions, making it a versatile precursor in vapor deposition processes [2] [5].
Table 1: Fundamental Structural Properties of VTDMA
Property | Value/Description |
---|---|
Molecular Formula | C₈H₂₄N₄V |
CAS Number | 19824-56-7 |
Molecular Weight | 227.24 g/mol |
Coordination Geometry | Tetrahedral |
V-N Bond Length | ~1.75 Å (avg.) |
Symmetry | Approximate D₂₅ symmetry |
Solid-State Structure | Two independent molecules per asymmetric unit |
The exploration of VTDMA began in the late 20th century, driven by interest in volatile vanadium precursors for advanced materials. Key milestones include:
Table 2: Key Milestones in VTDMA Research
Year | Milestone | Significance |
---|---|---|
1992 | Gas-phase structure analysis | Confirmed tetrahedral geometry and bond lengths |
2001 | Crystallographic characterization | Solved solid-state structure with atomic precision |
2016 | ALD process optimization with H₂O/O₃ | Enabled sub-100°C deposition of VOx thin films |
2017 | In situ QCM and HTXRD studies of deposited films | Linked annealing conditions (550–600°C) to VO₂ crystallization |
VTDMA’s role extends across material synthesis and catalysis due to two key attributes: volatility (evaporation onset: 70°C) and reactivity. In ALD, it enables conformal VOx films for:
Table 3: ALD Parameters and Outcomes Using VTDMA
Parameter | Range/Options | Outcome |
---|---|---|
Deposition Temperature | 50–200°C | Optimal purity below 160°C; decomposition above |
Co-reactant | H₂O or O₃ | Low impurity films (C/N < 3 at.%) |
Growth Rate | ~0.55 Å/cycle (H₂O) | Self-limiting surface reactions |
Post-annealing | 550–600°C in N₂ | Crystallization to monoclinic VO₂ (XRD) |
Film Composition | VOx (O/V = 2.0–2.5) | Adjustable via co-reactant choice |
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